An In-depth Technical Guide to 1-Benzyl-4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide
An In-depth Technical Guide to 1-Benzyl-4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide
Abstract
This technical guide provides a comprehensive overview of 1-Benzyl-4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide, a key chemical intermediate in the synthesis of the potassium-competitive acid blocker (P-CAB), Tegoprazan. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details the physicochemical properties, a plausible synthetic pathway with a detailed experimental protocol, and contextual information on the potential biological significance of this benzimidazole derivative. While direct pharmacological data for this specific intermediate is not extensively published, its critical role in the manufacturing of a next-generation therapeutic for acid-related gastrointestinal disorders underscores its importance. This guide consolidates available data from chemical databases, patent literature, and related scientific publications to serve as a valuable resource for those working with this compound and related molecular scaffolds.
Introduction: A Pivotal Intermediate in Modern Gastroenterology
The landscape of treating acid-related gastrointestinal disorders has been significantly advanced by the advent of potassium-competitive acid blockers (P-CABs). These agents offer a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs), providing rapid and sustained control of gastric acid secretion. Tegoprazan is a prominent member of the P-CAB class, and its synthesis relies on the availability of high-purity chemical intermediates.[1][2] 1-Benzyl-4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide (CAS No: 1640981-20-9) has been identified as a crucial intermediate and a potential impurity in the manufacturing process of Tegoprazan.[3][4]
The benzimidazole core is a privileged scaffold in medicinal chemistry, known to be a component of various pharmacologically active compounds, including antiviral, anticancer, and anti-inflammatory agents.[5] The specific functionalization of the benzimidazole ring in this particular carboxamide derivative is tailored for its role in the multi-step synthesis of Tegoprazan. An in-depth understanding of its properties and synthesis is therefore essential for process optimization, quality control, and the development of novel related compounds.
Physicochemical and Computed Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental for its handling, characterization, and the design of subsequent reaction steps. The key properties of 1-Benzyl-4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide are summarized in the table below, based on data from reputable chemical databases.[6][7]
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₉N₃O₂ | PubChem[6] |
| Molecular Weight | 309.37 g/mol | ChemScene[7] |
| CAS Number | 1640981-20-9 | PubChem[6] |
| IUPAC Name | 1-benzyl-4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide | PubChem[6] |
| Appearance | Predicted to be a solid | - |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and methanol | - |
| Storage | 4°C, stored under nitrogen | ChemScene[7] |
| Topological Polar Surface Area (TPSA) | 58.36 Ų | ChemScene[7] |
| logP (calculated) | 2.80042 | ChemScene[7] |
| Hydrogen Bond Donors | 1 | ChemScene[7] |
| Hydrogen Bond Acceptors | 4 | ChemScene[7] |
| Rotatable Bonds | 3 | ChemScene[7] |
Synthesis and Purification: A Detailed Protocol
Proposed Synthetic Pathway
The synthesis logically proceeds via the amidation of the precursor, 1-benzyl-4-hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid. This precursor itself is synthesized through a multi-step sequence that is a common strategy for constructing substituted benzimidazoles.
Caption: Proposed two-step synthesis via an acyl chloride intermediate.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-benzyl-4-hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid
The synthesis of this precursor is a multi-step process in itself, often starting from simpler aromatic compounds and building the benzimidazole ring system. For the purpose of this guide, we will assume the availability of this precursor, as its synthesis is detailed in various patents related to Tegoprazan.[10][11]
Step 2: Amidation of 1-benzyl-4-hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid
This step involves the conversion of the carboxylic acid to the corresponding N,N-dimethylcarboxamide. A common and effective method is the formation of an acyl chloride followed by reaction with dimethylamine.
Materials and Reagents:
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1-benzyl-4-hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid
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Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Dimethylamine solution (2M in THF) or gaseous dimethylamine
-
Triethylamine (Et₃N) or other suitable base
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Acyl Chloride Formation:
-
To a stirred suspension of 1-benzyl-4-hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid (1.0 eq) in anhydrous DCM (10 mL/mmol) under an inert atmosphere (N₂ or Ar), add a catalytic amount of anhydrous DMF (1-2 drops).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess solvent and acylating agent. The resulting crude acyl chloride is typically used in the next step without further purification.
-
-
Amidation:
-
Dissolve the crude acyl chloride in anhydrous DCM (10 mL/mmol) and cool to 0 °C.
-
In a separate flask, prepare a solution of dimethylamine (2.5 eq) and triethylamine (3.0 eq) in anhydrous DCM.
-
Slowly add the dimethylamine solution to the stirred acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Monitor the formation of the product by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a suitable eluent system.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield 1-Benzyl-4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide as a solid.
Analytical Characterization (Predicted)
While experimental spectroscopic data is not publicly available in peer-reviewed literature, a prediction of the key signals in ¹H and ¹³C NMR spectra can be made based on the chemical structure. This information is invaluable for chemists to confirm the identity and purity of the synthesized compound.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.20-7.40 | m | 5H | Aromatic protons of the benzyl group |
| ~ 7.00 | s | 1H | Aromatic proton on the benzimidazole ring |
| ~ 6.80 | s | 1H | Aromatic proton on the benzimidazole ring |
| ~ 5.40 | s | 2H | CH₂ of the benzyl group |
| ~ 3.10 | s | 6H | N(CH₃)₂ of the carboxamide |
| ~ 2.60 | s | 3H | CH₃ at position 2 of the benzimidazole ring |
| ~ 9.0-11.0 | br s | 1H | OH proton (may be broad and exchangeable) |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 168-172 | C=O of the carboxamide |
| ~ 150-155 | C4-OH and C2 of the benzimidazole ring |
| ~ 135-145 | Quaternary carbons of the benzimidazole and benzyl rings |
| ~ 125-130 | Aromatic CH carbons of the benzyl group |
| ~ 100-120 | Aromatic CH carbons of the benzimidazole ring |
| ~ 48-52 | CH₂ of the benzyl group |
| ~ 35-40 | N(CH₃)₂ of the carboxamide |
| ~ 12-16 | CH₃ at position 2 of the benzimidazole ring |
Mass Spectrometry
-
Expected [M+H]⁺: 310.1550 for C₁₈H₂₀N₃O₂⁺
Infrared (IR) Spectroscopy
-
~3400-3200 cm⁻¹: O-H stretching (broad)
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~3100-3000 cm⁻¹: Aromatic C-H stretching
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching
-
~1630-1650 cm⁻¹: C=O stretching of the amide
-
~1600, 1495, 1450 cm⁻¹: Aromatic C=C stretching
Caption: A typical workflow for the purification and analytical characterization of the synthesized compound.
Biological Context and Potential Significance
As an intermediate in the synthesis of Tegoprazan, the primary significance of 1-Benzyl-4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide lies in its role as a building block. However, the broader family of benzimidazole carboxamides has been investigated for a range of biological activities.
Studies have shown that compounds with a benzimidazole carboxamide scaffold can exhibit activities such as:
-
Anticancer properties: Some derivatives have been explored as PARP-1 inhibitors.[5]
-
Serotonin receptor antagonism: Certain benzimidazole-4-carboxamides are potent and selective 5-HT4 receptor antagonists.[12]
-
Antihyperlipidemic effects: Novel benzimidazole-2-carboxamide derivatives have shown potential in lowering serum lipid levels in vivo.[13][14]
-
Antimicrobial and antioxidant activity: The benzimidazole core is a common feature in compounds with these properties.[1]
It is important to note that no specific pharmacological data for 1-Benzyl-4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide has been reported in the public domain. Its biological activity profile remains uncharacterized. As a potential impurity in the final drug product, its safety and toxicological profile would be of regulatory interest. Any potential off-target activity, even if weak, would need to be assessed during the drug development process.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general precautions for handling similar chemical intermediates should be followed. Based on the MSDS of the closely related carboxylic acid precursor, the following recommendations are prudent:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.
-
Fire Safety: Use appropriate extinguishing media such as water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
First Aid:
-
Inhalation: Move the person to fresh air.
-
Skin contact: Wash off with soap and plenty of water.
-
Eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
Ingestion: Rinse mouth with water. Consult a physician in all cases of exposure.
-
The toxicological properties of this compound have not been thoroughly investigated.
Conclusion
1-Benzyl-4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide is a molecule of significant interest due to its indispensable role in the synthesis of Tegoprazan, a next-generation drug for gastrointestinal disorders. This guide has provided a detailed overview of its known properties, a plausible and actionable synthetic protocol, and predicted analytical data to aid researchers in its preparation and characterization. While its own biological activities remain to be explored, the rich pharmacology of the benzimidazole carboxamide scaffold suggests that further investigation could be a fruitful area of research. The information compiled herein serves as a foundational resource for chemists and pharmacologists working in this important therapeutic area.
References
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López-Rodríguez, M. L., Morcillo, M. J., Fernández, E., Rosado, M. L., Pardo, L., Schaper, K. J., & Jagerovic, N. (2000). Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists. Bioorganic & Medicinal Chemistry, 8(2), 379-389. [Link]
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Abu Sheikha, G., Bkhaitan, M. M., Kalloush, H., Hamadneh, L., Abu Khalaf, R., Al-Qirim, T., & Al-Hiari, Y. (2018). Synthesis of Novel Benzimidazole-2-carboxamide Derivatives and in Vivo Antihyperlipidemic Activity Evaluation. Chemical & Pharmaceutical Bulletin, 66(4), 423-426. [Link]
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Taylor & Francis Online. (2020). Synthesis, characterization of benzimidazole carboxamide derivatives as potent anaplastic lymphoma kinase inhibitor and antioxidant activity. Retrieved from [Link]
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The Critical Role of Tegoprazan Intermediates in Modern Gastroenterology. (n.d.). Retrieved from [Link]
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